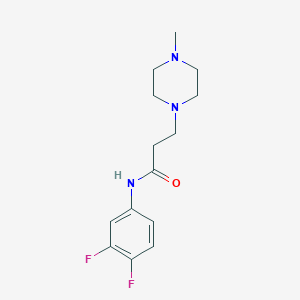

N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2N3O/c1-18-6-8-19(9-7-18)5-4-14(20)17-11-2-3-12(15)13(16)10-11/h2-3,10H,4-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAMJPWSNXPQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 3,4-difluoroaniline with an appropriate acylating agent to form an intermediate amide.

Introduction of the Piperazine Moiety: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine ring.

Final Coupling: The final step involves coupling the intermediate with a propanoyl chloride derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve yield and purity.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic effects, including as a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)propanamide

- Structural differences : Replaces fluorine atoms with chlorine on the phenyl ring and positions the piperazine group on the second carbon of the propanamide chain.

- Impact: Increased molecular weight (302.2 g/mol vs. ~276.3 g/mol for the difluoro analog) due to chlorine substitution . Dichlorophenyl analogs (e.g., propanil) are historically used as herbicides, suggesting divergent biological applications compared to fluorinated derivatives .

3-(3,4-Difluorophenyl)propanamide

- Simpler analog : Lacks the 4-methylpiperazine group.

- Key differences :

Piperazine and Heterocyclic Modifications

N-(3,4-Dichlorophenyl)-3-hydroxyimino-propanamide

- Structure: Features a hydroxyimino group instead of piperazine.

- Molecular weight (262.09 g/mol) is significantly lower than the target compound, suggesting differences in pharmacokinetic profiles .

3-[6-(3,4-Dimethylphenyl)-triazolo-pyridazin-3-yl]-N-(4-trifluoromethylbenzyl)propanamide

- Structural complexity : Incorporates a triazolo-pyridazin heterocycle and trifluoromethylbenzyl group.

- Implications :

Data Table: Key Comparative Properties

Research Findings and Implications

- Halogen Effects : Fluorine’s electronegativity and small atomic radius favor target selectivity and metabolic stability over bulkier halogens like chlorine .

- Piperazine Role: The 4-methylpiperazine group likely enhances blood-brain barrier penetration in CNS-targeted therapies, a property absent in non-piperazine analogs .

- SAR Insights : Positional isomerism (e.g., piperazine at C2 vs. C3) significantly alters binding kinetics, as seen in kinase inhibitor studies .

Biological Activity

N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{16}F_{2}N_{2}O

Research indicates that compounds with similar structures often interact with various biological targets. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the difluorophenyl group may enhance lipophilicity and receptor binding affinity. Preliminary studies suggest that this compound may act as an antagonist or modulator at certain receptor sites, particularly in the central nervous system.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values indicating significant antiproliferative effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Neuropharmacological Effects : The piperazine component is linked to modulation of neurotransmitter systems. Compounds similar to this compound have been shown to influence serotonin and dopamine pathways, which could be relevant for treating mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various derivatives of piperazine highlighted that modifications at the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against specific cancer cell lines .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds. One study reported that compounds with piperazine moieties exhibited improved bioavailability and reduced toxicity compared to their non-piperazine counterparts .

- Comparative Analysis : When compared to established anticancer agents like doxorubicin, this compound demonstrated comparable or superior cytotoxicity in certain assays. This suggests potential for development as a novel therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling 3,4-difluoroaniline with a propanamide derivative bearing a 4-methylpiperazine moiety.

- Optimization of reaction conditions : Use of coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF under nitrogen atmosphere .

- Microwave-assisted synthesis : To enhance reaction efficiency and reduce side products, as seen in structurally similar compounds .

Post-synthesis, intermediates are purified via column chromatography, and yields are improved by controlling temperature (0–25°C) and pH (neutral to slightly basic) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with fluorine atoms influencing chemical shifts in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities (e.g., unreacted starting materials) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .

Q. How is the initial biological activity of this compound assessed?

- Methodological Answer :

- In vitro screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays or radioligand binding studies .

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .

- Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in amidation .

- Temperature control : Lower temperatures (0–5°C) reduce epimerization during coupling steps .

- Catalyst use : Additives like DMAP accelerate acylation reactions .

- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely termination to prevent degradation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

-

Structural analogs comparison : Compare activity of derivatives (e.g., varying fluorophenyl or piperazine substituents) to identify pharmacophores (Table 1) .

-

Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, incubation time) .

-

Meta-analysis : Use computational tools (e.g., Bayesian modeling) to correlate structural features with activity trends across datasets .

Table 1: Structural Analogs and Key Features

Compound Name Key Structural Variation Observed Activity Trend N-(3,4-dichlorophenyl) derivative Chlorine substitution Higher cytotoxicity Piperazine-free analog Removal of 4-methylpiperazine Reduced kinase inhibition Fluorine positional isomer 2,4-difluoro substitution Altered solubility profile

Q. What methodologies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD) to purified receptors .

- X-ray crystallography : Resolves binding modes in enzyme-inhibitor complexes (requires high-purity crystals) .

- Molecular Dynamics (MD) simulations : Predicts conformational stability of ligand-receptor complexes over time .

Q. How can computational approaches guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) modeling : QSAR models identify substituents correlated with improved IC₅₀ values .

- Docking studies : Software like AutoDock Vina predicts binding poses to prioritize synthesis of analogs with stronger hydrogen bonding .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to filter candidates .

Key Considerations for Data Reproducibility

- Synthetic reproducibility : Document exact stoichiometry, solvent batches, and equipment calibration .

- Biological assays : Include positive/negative controls (e.g., known inhibitors) and validate results across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.